molecular formula C16H14F3NO2 B12825890 N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide

Cat. No.: B12825890
M. Wt: 309.28 g/mol
InChI Key: UWICULOKMIBSLX-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxybenzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-4-chlorobenzamide
  • N-(4-Methoxybenzyl)-4-methylbenzamide
  • N-(4-Methoxybenzyl)-4-nitrobenzamide

Uniqueness

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO2/c1-22-14-8-2-11(3-9-14)10-20-15(21)12-4-6-13(7-5-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

UWICULOKMIBSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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